

# In-depth Technical Guide on the Crystal Structure Analysis of a Nitronaphthalene Derivative

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## Compound of Interest

Compound Name: 2,3-Dimethyl-1-nitronaphthalene

Cat. No.: B1604599

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Note to the reader: Information regarding the crystal structure analysis of **2,3-Dimethyl-1-nitronaphthalene** is not available in the searched scientific literature. This guide therefore presents a detailed analysis of a closely related compound, 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, to provide a representative technical overview for researchers, scientists, and drug development professionals.

## Crystal Structure Analysis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene

This technical guide details the synthesis, crystallization, and crystal structure determination of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene. The data and methodologies are compiled to facilitate understanding and further research in the field of naphthalene derivatives.

## Data Presentation

The crystallographic data for 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, with the chemical formula  $C_{15}H_{17}NO_2$ , are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical formula	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub>
Formula weight	243.30
Temperature	296 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /m
Unit cell dimensions	a = 9.7637 (7) Å b = 12.6508 (9) Å c = 11.6162 (8) Å β = 113.897 (2)°
Volume	1311.82 (16) Å <sup>3</sup>
Z	4
Density (calculated)	1.230 Mg/m <sup>3</sup>
Absorption coefficient	0.08 mm <sup>-1</sup>
F(000)	520
Crystal size	0.45 x 0.35 x 0.30 mm
Theta range for data collection	1.7 to 27.5 °
Index ranges	-12 ≤ h ≤ 12, -16 ≤ k ≤ 16, -15 ≤ l ≤ 15
Reflections collected	21437
Independent reflections	2686 [R(int) = 0.027]
Completeness to theta = 25.242°	100.0 %
Absorption correction	Multi-scan
Max. and min. transmission	0.746 and 0.652
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	2686 / 0 / 167
Goodness-of-fit on F <sup>2</sup>	1.07

Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.047, wR2 = 0.147
R indices (all data)	R1 = 0.058, wR2 = 0.153
Extinction coefficient	n/a
Largest diff. peak and hole	0.22 and -0.17 e.Å <sup>-3</sup>

## Experimental Protocols

### Synthesis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene[1][2]

The synthesis of the title compound was achieved through the nitration of 2-isopropyl-4,7-dimethylnaphthalene, which was previously synthesized from a mixture of  $\alpha$ - and  $\beta$ -himachalene.[2]

- **Reaction Setup:** A 250 ml reactor equipped with a magnetic stirrer and a dropping funnel was charged with 60 ml of dichloromethane, 3 ml of nitric acid, and 5 ml of concentrated sulfuric acid.
- **Addition of Reactant:** The mixture was cooled, and a solution of 6 g (30 mmol) of 2-isopropyl-4,7-dimethylnaphthalene in 30 ml of dichloromethane was added dropwise.
- **Reaction:** The reaction mixture was stirred for 4 hours.
- **Quenching and Extraction:** The reaction was quenched with 50 ml of ice water and extracted with dichloromethane.
- **Washing and Drying:** The combined organic layers were washed five times with 40 ml of water, dried over sodium sulfate, and concentrated under vacuum.
- **Purification:** The residue was purified by chromatography on a silica gel column using a hexane-ethyl acetate (98/2) mixture as the eluent, yielding the title compound (5 g, 66% yield).

### Crystallization[1][2]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a cyclohexane solution, which yielded yellow blocks.[2]

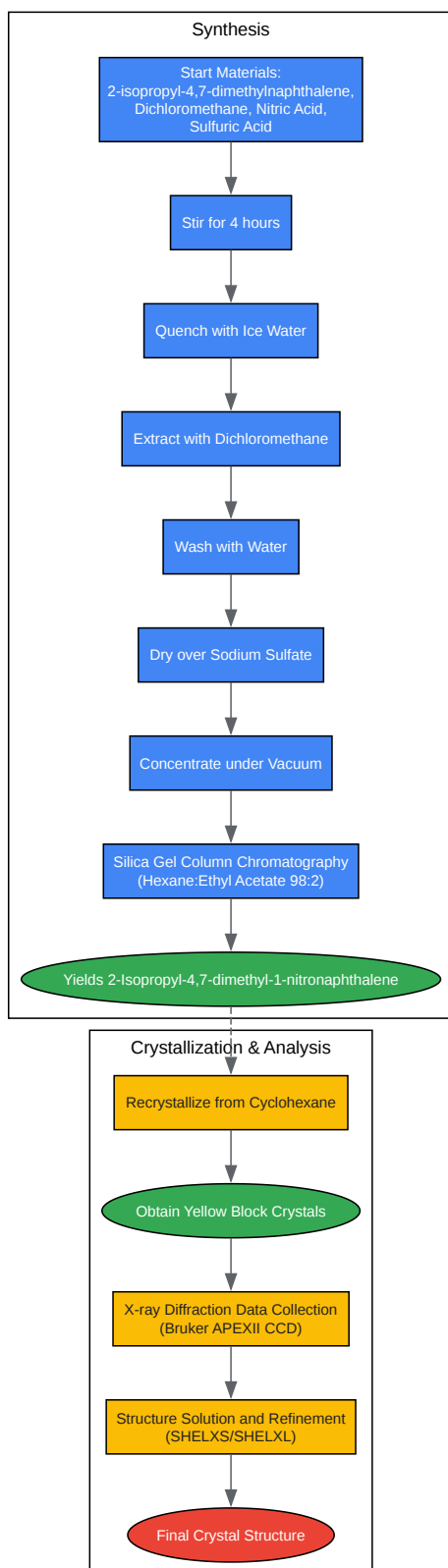
#### X-ray Data Collection and Structure Refinement[1][3]

- Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 296 K.[3]
- Cell Refinement and Data Reduction: The unit cell refinement and data reduction were performed using the SAINT software.
- Structure Solution and Refinement: The crystal structure was solved using SHELXS2014 and refined by full-matrix least-squares on  $F^2$  using SHELXL2014.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
- Software: Molecular graphics were generated using ORTEP-3 for Windows and Mercury. The publication material was prepared using publCIF.[1]

## Structural Commentary

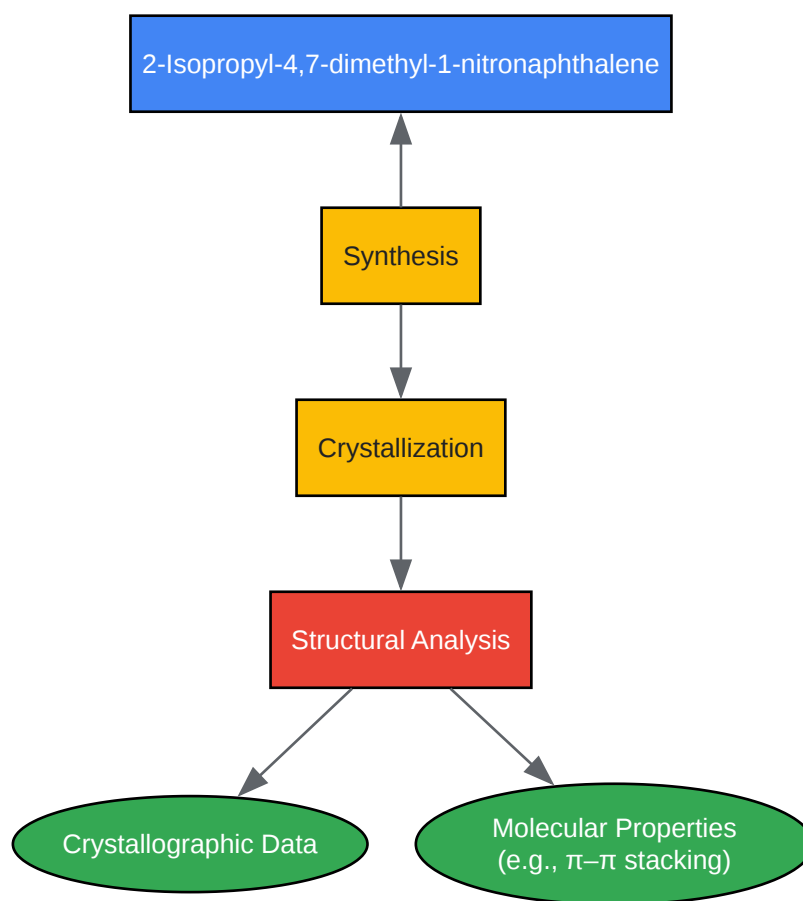
The molecular structure of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene reveals that all non-H atoms, except for the methyl groups of the isopropyl unit and the oxygen atoms of the nitro group, lie on a crystallographic mirror plane.[1][2] The dihedral angle between the naphthalene plane and the nitro group is  $90^\circ$ . [1][2] In the crystal, molecules are linked by  $\pi$ - $\pi$  interactions with a centroid-centroid separation of  $3.6591(4) \text{ \AA}$ , forming stacks along the b-axis.[1][2]

## Mandatory Visualization



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Caption: Workflow for the synthesis and crystal structure analysis.



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Caption: Logical flow from synthesis to structural insights.

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## References

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- 3. Crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

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